molecular formula C14H17N3O5S B2884023 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034311-29-8

3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2884023
CAS RN: 2034311-29-8
M. Wt: 339.37
InChI Key: MMYMDKZOLFBYPF-UHFFFAOYSA-N
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Description

The compound “3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine . The azetidine ring is attached to an imidazolidine-2,4-dione group. The ethoxyphenyl group is attached to the azetidine ring via a sulfonyl bridge.


Synthesis Analysis

The synthesis of similar compounds has been reported in scientific literature. For instance, the synthesis of spiro-azetidin-2-one derivatives has been achieved through various synthetic methodologies . A reaction involving 4-(7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole with a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azetidine ring, which is a four-membered cyclic amine . This ring is less strained than the three-membered aziridine system, resulting in azetidines showing fewer exceptional properties associated with aziridines .


Chemical Reactions Analysis

The azetidin-2-one ring has been exploited to yield biologically active new chemical entities exhibiting a variety of activities . Over the years, β-lactams have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Scientific Research Applications

Anticancer Research

Given the compound’s structural features, it may be investigated for anticancer activity. Research could involve screening the compound against different cancer cell lines to determine its cytotoxic effects and potential as a chemotherapeutic agent .

properties

IUPAC Name

3-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-2-22-11-5-3-4-6-12(11)23(20,21)16-8-10(9-16)17-13(18)7-15-14(17)19/h3-6,10H,2,7-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYMDKZOLFBYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

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